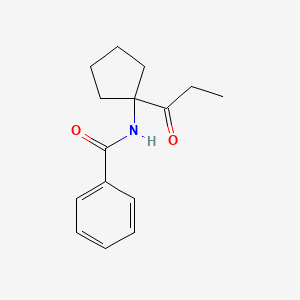
1,8-Nonadiene-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Nonadiene-4,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of two hydroxyl groups (-OH) and two double bonds (C=C) within its nine-carbon chain structure
準備方法
Synthetic Routes and Reaction Conditions
1,8-Nonadiene-4,6-diol can be synthesized through several methods. One common approach involves the use of starting materials such as 1,8-nonadiene and appropriate reagents to introduce the hydroxyl groups. The reaction typically involves the use of oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to obtain the compound in significant quantities.
化学反応の分析
Types of Reactions
1,8-Nonadiene-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
科学的研究の応用
1,8-Nonadiene-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,8-Nonadiene-4,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.
類似化合物との比較
1,8-Nonadiene-4,6-diol can be compared with other similar compounds such as:
1,8-Nonadiene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,8-Nonanediol: Lacks double bonds, resulting in different chemical properties and reactivity.
1,6-Hexadiene-3,5-diol: Has a shorter carbon chain and different positioning of functional groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl groups and double bonds, which provide a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
491879-98-2 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
nona-1,8-diene-4,6-diol |
InChI |
InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-4,8-11H,1-2,5-7H2 |
InChIキー |
LHKAUHASHIRZBL-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CC(CC=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
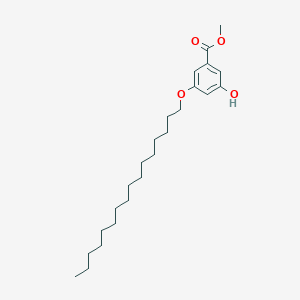
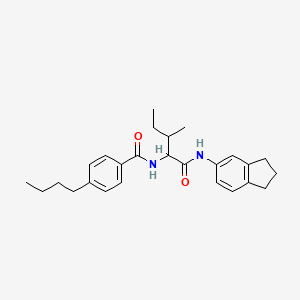


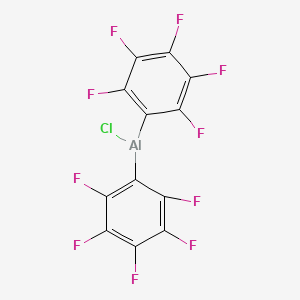
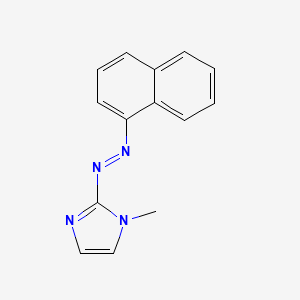

![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
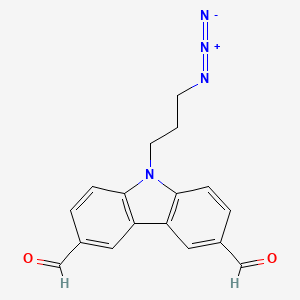
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
